molecular formula C6H4BrClFN B2795740 2-Bromo-4-(chloromethyl)-5-fluoropyridine CAS No. 1227493-80-2

2-Bromo-4-(chloromethyl)-5-fluoropyridine

Cat. No. B2795740
M. Wt: 224.46
InChI Key: UXKDZNGVWGODSY-UHFFFAOYSA-N
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Description

“2-Bromo-4-(chloromethyl)-5-fluoropyridine” is a halogenated pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The pyridine ring occurs in many important compounds, including azines and the vitamins niacin and pyridoxine .


Synthesis Analysis

The synthesis of such a compound would likely involve halogenation reactions, which are common in organic chemistry. Halogenation is a chemical reaction that incorporates a halogen into a molecule. It’s plausible that a pyridine derivative could be selectively halogenated at the 2, 4, and 5 positions using appropriate conditions and reagents .


Molecular Structure Analysis

The molecule “2-Bromo-4-(chloromethyl)-5-fluoropyridine” contains a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2, 4, and 5 positions of the ring are substituted with bromine, chloromethyl, and fluorine respectively .


Chemical Reactions Analysis

As a halogenated pyridine derivative, this compound could participate in various chemical reactions. The presence of halogens might make it a good electrophile, allowing it to undergo nucleophilic substitution reactions. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-4-(chloromethyl)-5-fluoropyridine” would depend on its molecular structure. As a halogenated pyridine derivative, it is likely to be a polar molecule. It might have a relatively high boiling point due to the presence of halogens .

Scientific Research Applications

Chemoselective Functionalization

Chemoselective functionalization of related halopyridines demonstrates the compound's role in selective amination reactions. This process involves catalytic conditions to afford exclusive substitution products, showcasing its utility in synthesizing complex molecules. Such reactions are fundamental in developing new chemical entities with potential applications in pharmaceuticals and material sciences (Stroup, Forster, Szklennik, & Serrano-Wu, 2007).

Synthesis of Pentasubstituted Pyridines

The synthesis of pentasubstituted pyridines using halogen dance reactions highlights the compound's versatility as a building block in medicinal chemistry. This research underlines its potential in creating diverse chemical structures, crucial for the discovery of new therapeutic agents (Wu, Porter, Frennesson, & Saulnier, 2022).

Radiosynthesis Applications

In radiopharmaceutical sciences, the compound's derivatives are used for radiosynthesis of fluoropyridines, indicating its importance in developing diagnostic and therapeutic radiolabeled compounds. This application is vital for advancing nuclear medicine, especially in imaging and targeted therapy (Pauton, Gillet, Aubert, Bluet, Gruss-Leleu, Roy, & Perrio, 2019).

Safety And Hazards

Like many halogenated organic compounds, “2-Bromo-4-(chloromethyl)-5-fluoropyridine” could potentially be hazardous. It might be harmful if swallowed, inhaled, or comes into contact with skin. It could also potentially be an eye irritant .

Future Directions

The future research directions for “2-Bromo-4-(chloromethyl)-5-fluoropyridine” could involve exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Further studies could also investigate its reactivity and the types of chemical reactions it can participate in .

properties

IUPAC Name

2-bromo-4-(chloromethyl)-5-fluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClFN/c7-6-1-4(2-8)5(9)3-10-6/h1,3H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKDZNGVWGODSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(chloromethyl)-5-fluoropyridine

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